
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the linear formula C17H10Cl3NO . It has a molecular weight of 350.634 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
This compound, due to its quinoline structure, is likely to exhibit antimicrobial properties. Quinoline derivatives are known to inhibit DNA synthesis in bacteria by targeting DNA gyrase and type IV topoisomerase, leading to bacterial death . This makes them valuable in the development of new antimicrobial agents with improved pharmacodynamic and pharmacokinetic properties.
Anticancer Activity
Quinoline derivatives have shown promise in anticancer research. They can act as inhibitors for various cancer-related biological pathways, including those involving platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) . This could potentially make them useful in the treatment of cancers where these pathways are dysregulated.
Antimalarial Properties
The quinoline nucleus is a critical component in many antimalarial drugs. It’s possible that 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride could serve as a precursor or a lead compound in the synthesis of new antimalarial medications, given the historical success of quinoline-based treatments for malaria .
Antidepressant and Anticonvulsant Effects
Quinolines are also explored for their potential effects on the central nervous system, including antidepressant and anticonvulsant activities . This compound could be investigated for its efficacy in treating neurological disorders or as a structural framework for developing new neuroactive drugs.
Antiviral Agents
Research into quinoline derivatives has included their use as antiviral agents. Given the ongoing need for new treatments against evolving viral pathogens, this compound could be valuable in the synthesis of novel antiviral drugs .
Anti-inflammatory and Antioxidant Uses
The anti-inflammatory and antioxidant properties of quinoline derivatives make them candidates for treating inflammatory diseases and conditions associated with oxidative stress . This compound could contribute to the development of new anti-inflammatory medications or antioxidants.
Material Science and Electronics
Quinoline compounds have applications beyond medicine. They are used in material science and electronics for their unique chemical properties. The compound could be utilized in the synthesis of materials for electronic devices or as a catalyst in chemical reactions .
Food Industry Applications
Lastly, quinoline derivatives find use in the food industry, possibly as preservatives or flavoring agents due to their antimicrobial properties. While not directly related to 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride, the broader family of quinolines does have relevance in food science .
Eigenschaften
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(19)7-6-12-13(17(20)22)8-15(21-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCLWKZJODZHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)
![N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855957.png)
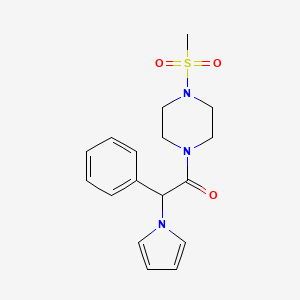
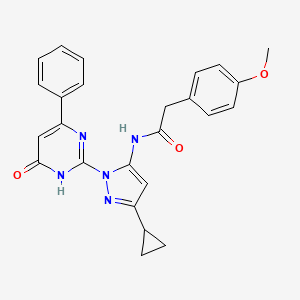
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2855960.png)
![(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2855961.png)
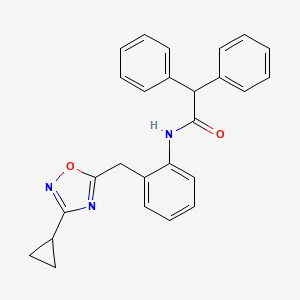
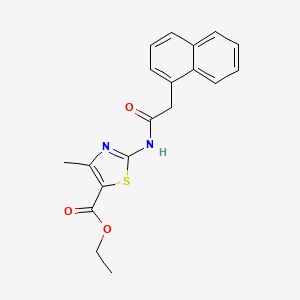
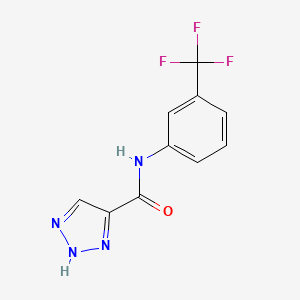
![4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide](/img/structure/B2855971.png)
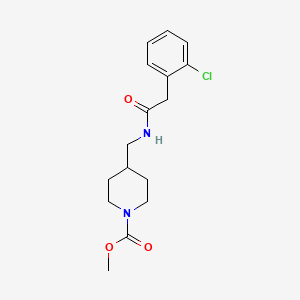

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2855976.png)